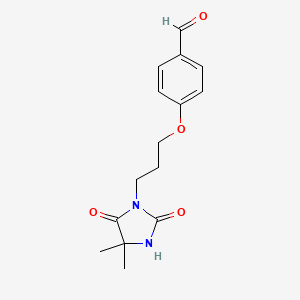
4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde is a complex organic compound featuring an imidazolidinone ring, a benzaldehyde moiety, and a propoxy linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting 4,4-dimethyl-2,5-dioxoimidazolidine with appropriate reagents under controlled conditions.
Attachment of the Propoxy Linker: The imidazolidinone intermediate is then reacted with 3-chloropropanol to introduce the propoxy linker.
Formation of the Benzaldehyde Moiety: Finally, the propoxy-linked imidazolidinone is reacted with 4-formylbenzoic acid to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Types of Reactions:
Oxidation: The aldehyde group in the benzaldehyde moiety can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The propoxy linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzoic acid.
Reduction: 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function.
類似化合物との比較
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 2-((3-Methyl-1-piperidinyl)methyl)benzonitrile
Comparison: 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde is unique due to its specific combination of the imidazolidinone ring, propoxy linker, and benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C15H18N2O4/c1-15(2)13(19)17(14(20)16-15)8-3-9-21-12-6-4-11(10-18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,20) |
InChIキー |
JMQJYYVEEYVHDB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=C(C=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




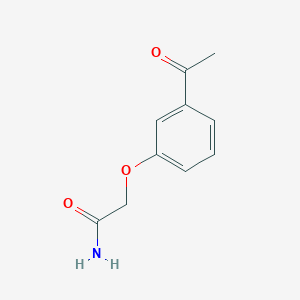
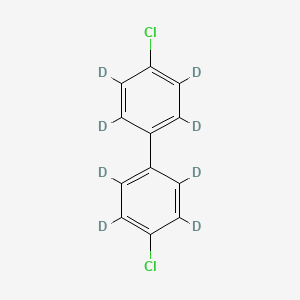
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
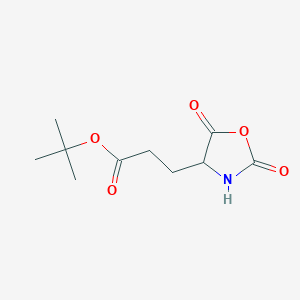
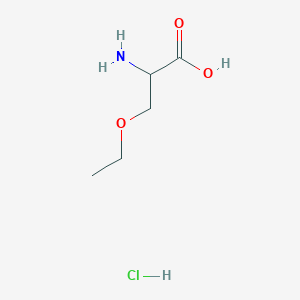
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
